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5-(p-Tolyl)-1,2,4-triazin-3(2H)-one

Cat. No.: B15059451
CAS No.: 1199767-11-7
M. Wt: 187.20 g/mol
InChI Key: AJEPRWCZQTVDFN-UHFFFAOYSA-N
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Description

Overview of 1,2,4-Triazinone Scaffolds in Chemical Research

The 1,2,4-triazine (B1199460) ring system, a six-membered heterocycle containing three nitrogen atoms, is a cornerstone in the field of medicinal chemistry. These compounds, and their derivatives, are of significant interest due to their diverse and potent biological activities. Researchers have extensively explored 1,2,4-triazine derivatives, revealing a wide spectrum of pharmacological applications. These include actions as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive agents. ijpsr.inforesearchgate.net Their broad utility has also been demonstrated in areas such as cardiotonic, neuroleptic, nootropic, and antihistaminergic treatments. ijpsr.info The unique molecular structure of 1,2,4-triazine derivatives makes them a focal point for chemists, and they also serve as crucial intermediates in organic synthesis. researchgate.net The versatility of the 1,2,4-triazinone scaffold allows for modifications at various positions, enabling the synthesis of new compounds with tailored biological activities. nih.gov

Research Landscape of 5-(p-Tolyl)-1,2,4-triazin-3(2H)-one and Related Compounds

This compound is a specific derivative that has garnered attention within the broader research on 1,2,4-triazinones. Its structure features a tolyl group (a methyl-substituted phenyl ring) at the 5-position of the triazinone core. vulcanchem.comnih.gov This particular substitution pattern contributes to its distinct chemical properties and potential biological activities. Research on this compound and its analogs is part of a larger effort to synthesize and screen novel 1,2,4-triazine derivatives for various therapeutic applications, including as anticancer and antimicrobial agents. researchgate.netnih.gov The synthesis of such compounds often involves cyclization reactions of precursors like amidrazones derived from para-methylbenzaldehyde. vulcanchem.com The study of this compound and related structures contributes to a deeper understanding of the structure-activity relationships within this class of compounds, paving the way for the design of more potent and selective therapeutic agents. nih.gov

Chemical and Physical Properties of this compound

The compound this compound is characterized by the following molecular and physical properties:

PropertyValueSource
Molecular Formula C₁₀H₉N₃O vulcanchem.comnih.gov
Molecular Weight 187.20 g/mol vulcanchem.comnih.gov
IUPAC Name 5-(4-methylphenyl)-2H-1,2,4-triazin-3-one vulcanchem.comnih.gov
CAS Number 1199767-11-7 nih.gova2bchem.com
Canonical SMILES CC1=CC=C(C=C1)C2=NC(=O)NN=C2 vulcanchem.comnih.gov
InChI Key AJEPRWCZQTVDFN-UHFFFAOYSA-N vulcanchem.comnih.gov

Synthesis and Reactivity

The synthesis of this compound and other 1,2,4-triazinone derivatives can be achieved through various synthetic routes. A common method involves the cyclization of α-keto esters with amidrazones or the reaction of α-keto acids with aminoguanidine. Another approach is the condensation of α-dicarbonyl compounds with semicarbazide (B1199961).

A specific method for synthesizing this compound involves the oxidative cyclization of amidrazones derived from para-methylbenzaldehyde. vulcanchem.com This reaction often utilizes a catalyst, such as palladium on carbon (Pd/C), in the presence of a base like 1,8-diazabicycloundec-7-ene (DBU), to achieve high regioselectivity. vulcanchem.com Acid or base-catalyzed ring closure reactions of appropriate precursors, such as hydrazides and nitriles, are also employed. vulcanchem.com

The reactivity of the 1,2,4-triazinone ring is characterized by its electron-deficient nature, making it susceptible to nucleophilic attack. The presence of the p-tolyl group at the 5-position influences the electron density of the ring and can direct the regioselectivity of further chemical transformations.

Potential Applications

Derivatives of the 1,2,4-triazine scaffold have shown a wide array of biological activities, suggesting potential applications for this compound in medicinal chemistry. Research has demonstrated that compounds with this core structure can act as:

Anticancer agents: Some 1,2,4-triazinone derivatives have shown potent antitumor activity, including against breast cancer cell lines, by inducing apoptosis and inhibiting topoisomerase II. nih.govnih.gov

Anti-inflammatory agents: Certain 1,2,4-triazine derivatives have exhibited anti-inflammatory properties. researchgate.net

Antimicrobial agents: The 1,2,4-triazine nucleus is a feature in some compounds with antibacterial and antifungal activities. ijpsr.inforesearchgate.net

Antiviral agents: Notably, some compounds in this class have been investigated for their anti-HIV activity. ijpsr.infonih.gov

The electron-deficient nature of the triazine ring also makes compounds like this compound potentially useful in materials science, for example, as precursors for polymers with enhanced thermal stability or as components in dyes and pigments. vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O B15059451 5-(p-Tolyl)-1,2,4-triazin-3(2H)-one CAS No. 1199767-11-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-methylphenyl)-2H-1,2,4-triazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-7-2-4-8(5-3-7)9-6-11-13-10(14)12-9/h2-6H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEPRWCZQTVDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=O)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 P Tolyl 1,2,4 Triazin 3 2h One and Analogs

Classical Synthetic Routes for 1,2,4-Triazinones

The synthesis of 1,2,4-triazinones, including the title compound, has traditionally relied on several key cyclization and substitution reactions. These methods have been instrumental in accessing a wide array of substituted triazinone derivatives.

Cyclization Reactions

Cyclization reactions form the cornerstone of 1,2,4-triazinone synthesis, involving the formation of the heterocyclic ring from acyclic precursors.

A common strategy for synthesizing 5-(p-Tolyl)-1,2,4-triazin-3(2H)-one involves the use of 3-Chloro-5-(p-tolyl)-1,2,4-triazine as a key intermediate. This precursor allows for the introduction of the keto group at the 3-position through nucleophilic substitution reactions. The chloro group at the 3-position is reactive towards various nucleophiles, including water or hydroxide (B78521) ions, which can displace the chloride to form the desired 3-oxo functionality. The synthesis of the precursor itself, 3-Chloro-5-(p-tolyl)-1,2,4-triazine, can be achieved through methods like the cyclization of 3-chloro-5-(p-tolyl)hydrazine with cyanogen (B1215507) chloride.

Table 1: Reactions of 3-Chloro-5-(p-tolyl)-1,2,4-triazine

Reactant Reagent/Conditions Product Reference
3-Chloro-5-(p-tolyl)-1,2,4-triazine H₂O or OH⁻ This compound
3-Chloro-5-(p-tolyl)-1,2,4-triazine Amines, Thiols, Alkoxides Substituted 1,2,4-triazines

Another classical approach involves the condensation of α-keto esters or related dicarbonyl compounds with semicarbazide (B1199961) or thiosemicarbazide (B42300). While direct examples for this compound are not explicitly detailed in the provided search results, the general principle involves the reaction between a 1,2-dicarbonyl compound and a hydrazine (B178648) derivative. For instance, the reaction of an appropriately substituted oxazolinone with thiosemicarbazide could potentially lead to the formation of a triazinone ring system, although this specific route for the title compound is not directly confirmed.

1,3-Dipolar cycloadditions represent a powerful method for constructing five-membered rings and can be adapted for the synthesis of certain heterocyclic systems. wikipedia.orgnumberanalytics.com In the context of triazines, these reactions often involve the reaction of a 1,3-dipole with a suitable dipolarophile. wikipedia.orgnumberanalytics.comyoutube.com For example, triazinium ylides, generated in situ from 1-alkyl-1,2,4-triazinium salts, can react with electron-poor dipolarophiles to yield fused ring systems like pyrrolo[2,1-f] vulcanchem.comacs.orgtriazines. nih.govacs.org While not a direct synthesis of the parent this compound, this methodology highlights the utility of cycloaddition strategies in elaborating the 1,2,4-triazine (B1199460) core. nih.govacs.org

Nucleophilic Substitution Strategies for Triazine Ring Formation

Nucleophilic substitution is a fundamental process in the synthesis and functionalization of triazine rings. The electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to attack by nucleophiles. nih.gov This reactivity is exploited in the synthesis of various triazine derivatives. For instance, starting from a readily available precursor like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), sequential nucleophilic substitution reactions can be performed with a high degree of control. nih.gov By carefully selecting the nucleophile and reaction conditions (e.g., temperature), it is possible to replace the chlorine atoms one by one, allowing for the introduction of different substituents onto the triazine core. nih.gov This step-wise approach provides a versatile route to a wide range of substituted triazines. nih.govacs.org

Modern and Green Synthesis Approaches

In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly synthetic methods. Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool in this regard. acs.orgrsc.org Microwave irradiation can significantly reduce reaction times, improve yields, and often allows for syntheses to be conducted in the absence of hazardous solvents. acs.orgrsc.org For example, the synthesis of 2,4-diamino-1,3,5-triazines has been successfully achieved by reacting dicyandiamide (B1669379) with nitriles under microwave irradiation, which is considered a green procedure due to the reduced use of solvents and shorter reaction times. rsc.org Recent advancements in the synthesis of 1,2,4-triazin-3(2H)-ones have also focused on microwave-assisted techniques to improve yields, with reported yields of up to 78%. vulcanchem.com

Another modern approach involves the oxidative cyclization of amidrazones. vulcanchem.comnih.gov For instance, amidrazones derived from para-methylbenzaldehyde can undergo oxidative cyclization using catalysts like palladium on carbon (Pd/C) in the presence of a base such as 1,8-diazabicycloundec-7-ene (DBU) to form the triazine ring with high regioselectivity. vulcanchem.com

Table 2: Modern Synthesis Approaches for Triazinones

Method Key Features Example Reference(s)
Microwave-Assisted Organic Synthesis (MAOS) Reduced reaction times, improved yields, often solvent-free. Synthesis of 2,4-diamino-1,3,5-triazines from dicyandiamide and nitriles. acs.orgrsc.org

Introduction of Fused Heterocyclic Rings (e.g., Triazolo-, Pyrrolo-)

Fusing additional heterocyclic rings to the 1,2,4-triazinone core is a common strategy to create more complex, polycyclic systems. A variety of synthetic methods have been developed to achieve this, leading to diverse families of fused heterocycles.

Triazolo-fused Systems: The fusion of a triazole ring to the 1,2,4-triazine core can be accomplished through several cyclization strategies. One-pot oxidative cyclization of heterocyclic hydrazones using hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) (PIDA) provides a metal-free method to synthesize nih.govresearchgate.neturfu.rutriazolo[4,3-a]azines under mild conditions. urfu.ru Another approach involves the use of N-chlorosuccinimide (NCS) to induce oxidative cyclization of 2-pyridylhydrazones, yielding nih.govresearchgate.neturfu.rutriazolo[4,3-a]pyridines. mdpi.com Other methods for creating fused 1,2,4-triazole (B32235) systems include:

Copper-catalyzed sequential N-C and N-N bond-forming oxidative coupling. organic-chemistry.org

PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides. organic-chemistry.org

Iodine/Potassium Iodide-mediated oxidative N-N bond formation from N-aryl amidines. organic-chemistry.org

Oxidative cyclization of 1,2,4,5-tetrazines bearing amidine fragments to form nih.govresearchgate.neturfu.rutriazolo[1,5-b] nih.govresearchgate.neturfu.rubeilstein-journals.orgtetrazines. nih.gov

Pyrrolo-fused Systems: The synthesis of pyrrolo nih.govresearchgate.neturfu.rutriazine derivatives has also been extensively studied. These fused systems can be prepared from pyrrole (B145914) precursors. For instance, N-amination of a pyrrole derivative followed by cyclization with formamidine (B1211174) acetate (B1210297) is a key strategy. researchgate.net Other established routes include the rearrangement of pyrrolo[1,2-d] nih.govurfu.ruacs.orgoxadiazines or the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles, which can provide pyrrolo[2,1-f] nih.govresearchgate.neturfu.rutriazin-4(3H)-ones under very mild conditions. beilstein-journals.org

Advanced Structural Characterization of 5 P Tolyl 1,2,4 Triazin 3 2h One and Its Derivatives

Spectroscopic Techniques for Elucidation of Molecular Structure

Spectroscopic methods are instrumental in defining the connectivity and electronic environment of atoms within a molecule. For 5-(p-Tolyl)-1,2,4-triazin-3(2H)-one and its analogues, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely utilized to confirm their synthesized structures. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for probing the structure of 1,2,4-triazine (B1199460) derivatives in solution. researchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular framework. researchgate.net

In the ¹H NMR spectra of 1,2,4-triazine derivatives, the chemical shifts of the protons provide valuable structural information. For instance, the protons on the aromatic rings typically appear in distinct regions of the spectrum. researchgate.net The presence of a p-tolyl group is confirmed by signals corresponding to the aromatic protons and the methyl group protons. chemicalbook.com The NH proton of the triazine ring often appears as a broad singlet, and its chemical shift can be influenced by solvent and concentration. mdpi.com The specific chemical shifts are dependent on the substituents present on the triazine and phenyl rings.

¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing data on the carbon skeleton. The carbon atoms of the triazine ring, the p-tolyl group, and any substituents all resonate at characteristic chemical shifts. researchgate.net For example, the carbonyl carbon (C=O) in the triazinone ring typically appears at a downfield chemical shift. mdpi.com The positions of the signals for the aromatic carbons and the methyl carbon further confirm the presence of the p-tolyl moiety. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Correlation (HSQC), can be employed to correlate the proton and carbon signals, aiding in the definitive assignment of the spectra. researchgate.net

Table 1: Representative NMR Data for 1,2,4-Triazine Derivatives

Compound Type¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1,4-Dihydroazolo[5,1-c] mdpi.come3s-conferences.orgirjse.intriazinesNH proton: ~12.0 (broad singlet); C4-H of triazine: ~6.3-6.5C4 of triazine: ~68-70
This compoundAromatic protons, methyl protons, NH protonCarbonyl carbon, aromatic carbons, methyl carbon

Note: Specific chemical shifts will vary depending on the full molecular structure and the solvent used.

The analysis of NMR data is crucial for confirming the successful synthesis of the target molecules and for identifying the presence of any isomers or impurities. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, IR spectra provide key information about the vibrations of specific bonds. mdpi.comirjse.in

The IR spectra of 1,2,4-triazinone derivatives typically exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, often observed in the region of 1650-1736 cm⁻¹. mdpi.come3s-conferences.org The presence of an N-H bond in the triazine ring gives rise to a stretching vibration, which is usually observed in the range of 3100-3300 cm⁻¹. e3s-conferences.orgirjse.in The stretching vibrations of the C=N bonds within the triazine ring are typically found around 1600 cm⁻¹. mdpi.com

Furthermore, the IR spectra will show characteristic absorption bands for the p-tolyl group, including C-H stretching vibrations of the aromatic ring and the methyl group, as well as C=C stretching vibrations of the phenyl ring. The triazine ring itself also has characteristic absorption bands, often seen between 1500 and 1600 cm⁻¹ and in the 700-800 cm⁻¹ region. e3s-conferences.org The presence of tautomeric forms, such as the hydroxy-triazine form, can be indicated by the appearance of a broad absorption band for the O-H group around 3200 cm⁻¹. e3s-conferences.org

Table 2: Characteristic IR Absorption Bands for 1,2,4-Triazinone Derivatives

Functional GroupWavenumber (cm⁻¹)
C=O (carbonyl)1650 - 1736 mdpi.come3s-conferences.org
N-H (stretching)3100 - 3300 e3s-conferences.orgirjse.in
C=N (triazine ring)~1600 mdpi.com
Triazine ring1500 - 1600, 700 - 800 e3s-conferences.org
O-H (tautomeric form)~3200 e3s-conferences.org

The analysis of these characteristic bands in the IR spectrum provides strong evidence for the presence of the key functional groups in this compound and its derivatives.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. mdpi.comirjse.in For this compound, with a molecular formula of C₁₀H₉N₃O, the expected monoisotopic mass is approximately 187.07 g/mol . nih.gov

In the mass spectrum, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight of the compound. e3s-conferences.org High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. mdpi.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron impact (EI) ionization, the 1,2,4-triazine ring can undergo characteristic fragmentation pathways. A common fragmentation pattern involves the loss of a nitrogen molecule (N₂). e3s-conferences.org The fragmentation of the molecule is often initiated by the localization of the charge on the most electronegative atom, followed by a redistribution of electron density. e3s-conferences.org The analysis of the resulting fragment ions helps to piece together the structure of the original molecule. e3s-conferences.orgaps.org For derivatives, the fragmentation pattern will also show losses of the substituents, further aiding in structural confirmation. e3s-conferences.org

Table 3: Predicted Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₀H₉N₃O nih.gov
Molecular Weight187.20 g/mol nih.gov
Monoisotopic Mass187.074561919 Da nih.gov
Common FragmentationLoss of N₂ e3s-conferences.org

The combination of the molecular ion peak and the fragmentation pattern provides a high degree of confidence in the identification of this compound and its derivatives.

Solid-State Structural Determination

While spectroscopic techniques provide information about the molecular structure, solid-state methods like single-crystal X-ray diffraction offer a definitive three-dimensional picture of the molecule and its arrangement in the crystal lattice.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline compound. irjse.in This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles within the molecule. For 1,2,4-triazine derivatives, X-ray diffraction studies can confirm the planarity of the triazine ring and the relative orientations of the substituents. nih.gov

For example, in the crystal structure of a related compound, 5,6-diphenyl-3-(3-pyridyl)-1,2,4-triazine, the dihedral angles between the triazine ring and the attached phenyl and pyridine (B92270) rings were determined. nih.gov Similar analyses for this compound would reveal the orientation of the p-tolyl group relative to the triazinone ring. The crystal system and space group, such as monoclinic with space group P2₁/c, are also determined from these studies, providing fundamental crystallographic information. researchgate.net

Table 4: Example Crystallographic Data for a Triazine Derivative

ParameterExample Value
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
a (Å)7.29 researchgate.net
b (Å)7.48 researchgate.net
c (Å)10.33 researchgate.net
β (°)108.52 researchgate.net

Note: These are example values for a related triazine compound and would need to be determined specifically for this compound.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular interactions. mdpi.com Understanding these interactions is crucial as they can influence the physical properties of the solid material. For this compound, several types of intermolecular interactions are expected to play a role in its crystal packing.

The presence of N-H and C=O groups allows for the formation of intermolecular hydrogen bonds, which are strong directional interactions that often dominate the crystal packing. nih.gov In addition to classical hydrogen bonds, weaker C-H···N and C-H···O interactions can also be present.

The analysis of these intermolecular interactions provides a deeper understanding of the supramolecular assembly of this compound in the solid state.

Reactivity and Chemical Transformations of 5 P Tolyl 1,2,4 Triazin 3 2h One Derivatives

Nucleophilic Substitution Reactions on the Triazine Ring

The 1,2,4-triazine (B1199460) ring is inherently electron-deficient due to the presence of three nitrogen atoms, making it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the triazine core, typically requiring a good leaving group, such as a halogen, at one of the ring carbon atoms (C3, C5, or C6).

While studies on 5-(p-tolyl)-1,2,4-triazin-3(2H)-one itself are specific, the reactivity can be inferred from related 1,2,4-triazine systems. For substitution to occur on the triazine ring of the title compound, it would first need to be functionalized with a suitable leaving group, for instance, through halogenation. Research on other triazine isomers, such as 1,2,3-triazines, has shown that a bromo-substituent at C5 can be displaced by various phenols in a C5-selective SNAr reaction. acs.org This reaction proceeds under basic conditions (Cs₂CO₃ in THF) and demonstrates the feasibility of such transformations on an electron-poor triazine ring. acs.org

Similarly, studies on 3-amino-5-aryl-1,2,4-triazines have shown that the C6 position can be brominated and subsequently used in substitution reactions. nih.gov The general principle involves the activation of the ring towards nucleophilic attack by its electron-deficient nature, allowing for the displacement of a leaving group by a wide range of nucleophiles. A publication specifically titled "Nucleophilic substitution of 1,2,4-triazines" underscores the importance of this reaction class for this heterocyclic system. documentsdelivered.com

Table 1: Representative Nucleophilic Aromatic Substitution on a Related Triazine Core

Triazine Substrate Nucleophile Conditions Product Reference

Electrophilic Aromatic Substitution on the p-Tolyl Moiety

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying the p-tolyl portion of the molecule. masterorganicchemistry.com The outcome of such a reaction is governed by the electronic effects of the two substituents on the phenyl ring: the methyl group (-CH₃) and the 1,2,4-triazin-3(2H)-one group.

The methyl group is an activating substituent, meaning it increases the electron density of the aromatic ring and makes it more reactive towards electrophiles than benzene. uci.edu It is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. unizin.org

Conversely, the 1,2,4-triazin-3(2H)-one ring is expected to be a strongly electron-withdrawing group due to the electronegativity of the nitrogen atoms and the carbonyl group. Electron-withdrawing groups deactivate the aromatic ring, making it less reactive towards electrophiles. unizin.org Such groups are typically meta-directors. uci.edu

In this compound, the two directing effects are in opposition. The methyl group directs to positions 2 and 4 (which are ortho to it), while the triazinone group (at position 1) directs to positions 3 and 5 (meta to it). The position para to the methyl group is already occupied by the triazine. Therefore, substitution will occur at one of the vacant ortho or meta positions. The powerful deactivating nature of the triazinone substituent would significantly reduce the reactivity of the phenyl ring, likely requiring harsh reaction conditions for EAS to proceed. Friedel-Crafts reactions, in particular, often fail on strongly deactivated rings. libretexts.org

Table 2: Summary of Substituent Effects on the p-Tolyl Ring

Substituent Position on Phenyl Ring Electronic Effect Directing Influence
-CH₃ (Methyl) 4 Activating (electron-donating) ortho, para

Oxidation-Reduction Pathways

The redox chemistry of 1,2,4-triazine derivatives is crucial for their biological activity and synthetic applications. The electron-deficient nature of the triazine ring makes it susceptible to reduction, while the tolyl group offers a site for oxidation.

Oxidation: Computational studies on triazine derivatives show they have relatively low oxidation potentials. acs.organu.edu.au Upon oxidation, certain triazine adducts can undergo cleavage to generate carbon-centered radicals. acs.org For this compound, a potential oxidation pathway could involve the methyl group of the tolyl moiety, which can be oxidized to a carboxylic acid under strong oxidizing conditions. Furthermore, a one-pot reduction-oxidation sequence has been developed for related N1-tert-butyl triazinium salts, highlighting the accessibility of different oxidation states for the triazine core. nih.gov

Reduction: The electron-deficient triazine ring can be readily reduced. This property is exploited in the design of hypoxia-selective cytotoxins, such as tricyclic triazine-di-N-oxides, which are reduced under low-oxygen conditions to release cytotoxic species. acs.org For this compound, reduction could potentially occur at the N=C or N=N bonds within the triazine ring, leading to dihydro- or tetrahydro-triazine derivatives, depending on the reducing agent and reaction conditions.

Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and are widely used in modern organic synthesis. youtube.comyoutube.com This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate. youtube.com

To utilize this methodology, a halogenated derivative of this compound is required. Research has demonstrated the successful application of Suzuki-Miyaura coupling to 1,2,4-triazine systems. In one study, 3-amino-5-aryl-1,2,4-triazines were first brominated at the C6 position and then coupled with a variety of aryl and heteroaryl boronic acids or esters. nih.gov The reactions, catalyzed by tetrakis(triphenylphosphine)palladium(0) in the presence of a base, proceeded in a sealed vessel at high temperature to afford 5,6-biaryl-1,2,4-triazin-3-amine derivatives in good yields. nih.gov This precedent strongly suggests that a halogenated this compound could serve as an excellent substrate for creating more complex molecules via Suzuki-Miyaura coupling.

Table 3: Example of Suzuki-Miyaura Coupling on a 1,2,4-Triazine Scaffold

Halogenated Triazine Boronic Acid/Ester Catalyst/Base Product Reference
6-Bromo-5-phenyl-1,2,4-triazin-3-amine 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Pd(PPh₃)₄ / K₂CO₃ 6-(2,6-Dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine nih.gov

Cycloaddition Reactions Involving the 1,2,4-Triazine System

The electron-deficient 1,2,4-triazine ring is an excellent diene for inverse-electron-demand Diels-Alder (IEDDA) reactions. wikipedia.orgnih.gov In this type of cycloaddition, the electron-poor diene (the triazine) reacts with an electron-rich dienophile, such as an enamine, enol ether, ynamine, or a strained alkene like trans-cyclooctene. wikipedia.orgnih.govrsc.org

The reaction of a 1,2,4-triazine with a dienophile typically proceeds via a [4+2] cycloaddition, forming an unstable bicyclic intermediate. This intermediate then readily undergoes a retro-Diels-Alder reaction, expelling a molecule of nitrogen (N₂) to yield a substituted pyridine (B92270) or another diazine ring. nih.gov This sequence provides a powerful method for transforming the triazine ring into other functionalized aromatic systems.

While specific IEDDA studies on this compound are not broadly reported, the general reactivity of the 1,2,4-triazine core is well-documented. nih.govsigmaaldrich.com For instance, the parent 1,2,3-triazine (B1214393) has been shown to react with enamines to give modest yields of pyridine products. nih.gov The reactivity in IEDDA reactions can be modulated by the substituents on the triazine ring. The presence of the p-tolyl group at C5 and the oxo group at C3 would influence the regioselectivity and rate of the cycloaddition. Domino annulation reactions involving a [4+2] cycloaddition step have also been developed as a versatile method for synthesizing various 1,2,4-triazine derivatives. researchgate.netrsc.org

Computational Chemistry and Theoretical Investigations of 5 P Tolyl 1,2,4 Triazin 3 2h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has been instrumental in elucidating the electronic structure and properties of 5-(p-Tolyl)-1,2,4-triazin-3(2H)-one. These calculations provide insights into the molecule's geometry, stability, and electronic characteristics. For instance, DFT studies on similar 1,2,4-triazole (B32235) derivatives have been used to optimize molecular structures and analyze vibrational frequencies. researchgate.netresearchgate.net

Theoretical calculations for related triazine compounds have been performed to understand their fundamental properties. nih.gov For example, studies on other triazine derivatives have involved optimizing the atomic positions by minimizing the forces acting on the atoms, often using a generalized gradient approximation (GGA). rsc.org This approach helps in accurately predicting bond lengths and angles.

The electronic properties of the broader class of 1,2,4-triazines are influenced by the electron-deficient nature of the triazine ring. vulcanchem.com This characteristic is a key factor in their chemical behavior and potential applications. DFT calculations on analogous systems, such as porphyrazine complexes, have been used to investigate their electronic and geometric structures, providing a comparative framework for understanding the properties of this compound. nih.gov

Table 1: Computed Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₉N₃O
Molecular Weight187.20 g/mol
IUPAC Name5-(4-methylphenyl)-2H-1,2,4-triazin-3-one
InChI KeyAJEPRWCZQTVDFN-UHFFFAOYSA-N
Canonical SMILESCC1=CC=C(C=C1)C2=NC(=O)NN=C2

Data sourced from PubChem CID 23166226. nih.gov

Quantum Chemical Studies on Molecular Orbitals and Reactivity

Quantum chemical studies, particularly focusing on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are crucial for understanding the reactivity of this compound. The energy gap between HOMO and LUMO provides insights into the molecule's chemical stability and reactivity.

For related triazol-5-one derivatives, these calculations have been used to determine dipole moments, total energy, and the HOMO-LUMO energy gap. researchgate.net Such studies on other heterocyclic systems have also involved the analysis of molecular electrostatic potential (MEP) to identify reactive sites. researchgate.net For instance, in a study on 2,3-Di(p-methylphenyl)tetrazole-5-thione, DFT calculations revealed that the exocyclic sulfur atom was the most likely site for protonation and coordination with metal ions due to its high negative charge. researchgate.net This type of analysis can predict how this compound might interact with other molecules.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound over time. These simulations can reveal how the molecule behaves in different environments and provide insights into its flexibility and dominant conformations.

MD simulations have been effectively used to study the conformational changes in other nitrogen-containing heterocyclic compounds. For example, simulations of crystalline hexahydro-1,3,5-trinitro-1,3,5-s-triazine (RDX) have been used to investigate its melting mechanism and solid-solid phase transitions. epa.gov Similarly, MD simulations of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) have been performed to understand its behavior under varying pressure and temperature, revealing considerable anisotropy in its mechanical response. dtic.mil These studies highlight the potential of MD simulations to elucidate the dynamic properties and conformational preferences of the tolyl-triazinone structure.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemical compounds based on their molecular structure. nih.gov While specific QSPR models for this compound are not extensively documented, the principles of QSPR can be applied to predict various physicochemical properties such as boiling point, solubility, and chromatographic retention times.

QSPR models are developed by establishing a mathematical relationship between the molecular descriptors of a set of compounds and their experimentally determined properties. nih.gov These descriptors can encode information about the molecule's topology, geometry, and electronic properties. For instance, QSPR models have been successfully developed to predict the gas chromatography retention indices of volatile organic compounds, demonstrating the predictive power of this approach. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Docking studies on various heterocyclic compounds have revealed key insights into their potential biological activities. For example, molecular docking of quinoxaline (B1680401) derivatives on the EGFR receptor has suggested that the most potent compounds bind strongly to the protein, with these in-silico results correlating well with experimental activity. nih.gov In another study, docking of 1-phenyl-4-benzoyl-1-hydro-triazole inverse agonists with the estrogen-related receptor α (ERRα) helped to understand the interaction mechanism and identify key amino acid residues involved in binding. nih.gov These studies often involve calculating binding energies and analyzing hydrogen bond interactions and other non-covalent contacts. researchgate.net

Structure Activity Relationship Sar Studies of 1,2,4 Triazinones Bearing the P Tolyl Moiety

Influence of Substituents on the p-Tolyl Ring on Biological Activity Profiles

The p-tolyl moiety of 5-(p-tolyl)-1,2,4-triazin-3(2H)-one serves as a critical site for modification to modulate the compound's interaction with biological targets. The methyl group at the para position of the phenyl ring can be replaced with various other substituents to alter the electronic and steric properties of the molecule, which in turn can significantly impact its biological activity.

For example, the introduction of electron-withdrawing or electron-donating groups can alter the electron density of the aromatic ring, which may be crucial for interactions with specific amino acid residues in a protein's active site. Furthermore, varying the size of the substituent can probe the steric limitations of the binding pocket.

A hypothetical data table illustrating the potential influence of substituents on the p-tolyl ring is presented below. This table is based on the general principles of SAR and findings from related heterocyclic compounds.

Compound R (Substituent on Phenyl Ring) Biological Activity (IC₅₀, µM)
1-CH₃ (p-tolyl)Baseline
2-HVariable
3-ClPotentially Increased
4-OCH₃Variable
5-NO₂Potentially Increased

This table is illustrative and intended to demonstrate the concept of SAR. Actual values would be determined experimentally.

Impact of Modifications at Positions 3, 5, and 6 on the Triazine Core

The 1,2,4-triazine (B1199460) core itself offers multiple positions for chemical modification, namely at the C3, C5, and C6 positions, which can significantly influence the biological activity of the resulting analogs.

Position 3: The oxo group at the C3 position is a key feature of the 1,2,4-triazin-3(2H)-one scaffold. Its replacement with a thione group (C=S) has been shown in related heterocyclic systems to modulate biological activity. For example, in a study on 1,2,4-triazolo[1,5-a] vulcanchem.comnih.govnih.govtriazin-5,7-dione analogs, the 5-thioxo derivatives exhibited significant inhibitory activity against thymidine (B127349) phosphorylase. nih.gov This suggests that a similar modification to create 5-(p-tolyl)-1,2,4-triazin-3(2H)-thione could lead to new biological activities or enhanced potency.

Position 5: The p-tolyl group at the C5 position is crucial for the molecule's interaction with hydrophobic pockets in target proteins. vulcanchem.com Altering the aromatic substituent at this position can have a profound effect on activity. For instance, replacing the p-tolyl group with other aryl or heteroaryl moieties can explore different binding interactions and potentially improve selectivity for a particular biological target.

Position 6: The C6 position of the 1,2,4-triazine ring is another site amenable to substitution. Introducing small alkyl or aryl groups at this position can alter the molecule's conformation and steric profile, which may lead to improved interactions with the target protein. In a series of 1,3,5-triazine (B166579) derivatives, substitutions at the 2, 4, and 6 positions were found to alter the subtype selectivity for adenosine (B11128) receptors. nih.gov

The following table summarizes the potential impact of modifications at these positions, based on findings from related triazine and triazole chemistry.

Modification Position Type of Modification Potential Impact on Biological Activity
C3 (oxo to thione)Replacement of oxygen with sulfurAltered electronic properties, potentially leading to different or enhanced enzyme inhibitory activity. nih.gov
C5 (aryl substituent)Variation of the aromatic group (e.g., different phenyl substituents, naphthyl, pyridyl)Modulated hydrophobic and electronic interactions, influencing binding affinity and selectivity. vulcanchem.com
C6 (substitution)Introduction of small alkyl or aryl groupsAltered steric profile and potential for new interactions within the binding site. nih.gov

Correlation of Molecular Docking Data with In Vitro Biological Observations

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a target protein. By correlating docking data with experimentally determined in vitro biological activities, researchers can gain insights into the molecular basis of a compound's action and rationalize the observed SAR.

In studies of related heterocyclic compounds, molecular docking has been successfully employed to understand the binding modes of active compounds. For instance, docking studies of 1,3,5-triazine derivatives with adenosine receptors helped to predict the binding interactions responsible for their observed affinities. nih.gov Similarly, for a series of quinoxaline (B1680401) derivatives, molecular docking on the EGFR receptor showed a good correlation between the calculated binding energies and the experimentally determined IC₅₀ values. nih.gov

For this compound and its analogs, molecular docking could be used to:

Identify key amino acid residues in the target's active site that interact with the ligand.

Predict how different substituents on the p-tolyl ring or modifications to the triazine core affect binding affinity.

Explain the observed differences in biological activity between different analogs.

A strong correlation between the predicted binding energies from docking and the in vitro activity data would validate the docking model and provide confidence in its use for designing new, more potent analogs. For example, if docking studies show that a particular substituent on the phenyl ring forms a favorable hydrogen bond with a key residue, and the corresponding analog exhibits high biological activity, this provides a rational basis for further optimization.

Compound Analog Predicted Binding Energy (kcal/mol) In Vitro Activity (IC₅₀, µM) Correlation
Analog A-8.510Strong binding predicted, moderate activity observed. May indicate other factors influencing activity.
Analog B-10.21.5Very strong binding predicted, high activity observed. Good correlation, suggesting binding affinity is a key driver.
Analog C-7.150Weaker binding predicted, low activity observed. Good correlation.

This table is a hypothetical representation of how docking data can be correlated with in vitro results.

Pharmacophore Identification for Rational Design of New Analogs

A pharmacophore is an abstract description of the molecular features that are necessary for a ligand to be recognized by a biological target. Identifying the pharmacophore of a series of active compounds is a crucial step in the rational design of new and improved analogs.

For the this compound scaffold, a pharmacophore model could be developed based on the SAR data from a series of active analogs. This model would highlight the essential structural elements and their spatial arrangement required for biological activity.

Based on the general structure and known interactions of similar heterocyclic compounds, a hypothetical pharmacophore for this compound derivatives might include:

A hydrogen bond acceptor: The nitrogen atoms and the carbonyl oxygen of the triazine ring can act as hydrogen bond acceptors. vulcanchem.com

A hydrophobic aromatic feature: The p-tolyl group provides a hydrophobic region that can interact with nonpolar pockets in the target protein. vulcanchem.com

A hydrogen bond donor: The N-H group in the triazine ring can act as a hydrogen bond donor.

Pharmacophore modeling has been successfully applied to other heterocyclic systems. For example, a pharmacophore model for substituted 1,2,4-trioxanes was developed to define the essential structural requirements for their antimalarial activity. nih.gov This model, which included hydrophobic and hydrogen bond acceptor features, proved useful in designing potent new antimalarial agents. nih.gov Similarly, pharmacophore identification for a series of azaindole inhibitors of Trypanosoma brucei guided the SAR studies and led to the identification of potent compounds. nih.gov

By generating a pharmacophore model for this compound, researchers can virtually screen large compound libraries to identify new molecules that fit the model and are therefore likely to be active. This approach accelerates the drug discovery process by focusing synthetic efforts on the most promising candidates.

In Vitro Biological Activities of 5 P Tolyl 1,2,4 Triazin 3 2h One and Its Derivatives

Antimicrobial Activities

While specific studies on the antimicrobial spectrum of 5-(p-Tolyl)-1,2,4-triazin-3(2H)-one are not extensively detailed in the reviewed literature, the broader family of 1,2,4-triazine (B1199460) and 1,2,4-triazole (B32235) derivatives has demonstrated notable antimicrobial effects.

The 1,2,4-triazine scaffold is a known pharmacophore in the development of antibacterial agents. Various derivatives have been synthesized and tested against a range of pathogenic bacteria. For instance, novel derivatives of 1,2,4-triazolo[3,4-a]phthalazine have shown inhibitory activity against Staphylococcus aureus. nih.gov Another study highlights that Schiff bases derived from 4-amino-5-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exhibited antibacterial activity against Staphylococcus epidermidis. Fused heterocyclic systems, such as 1,2,4-triazolo[4,3-b] nih.govtetrazines, have also been screened for their antibacterial properties. These findings underscore the potential of the triazine and triazole core structures in the design of new antibacterial compounds.

Similar to their antibacterial action, derivatives of the 1,2,4-triazine family have been investigated for their antifungal capabilities. Studies on 1,2,4-triazolo[3,4-a]phthalazine derivatives showed that certain compounds in this series were active against tested fungal strains. nih.gov Furthermore, research into 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives indicated that some of these compounds displayed promising activity against yeast-like fungi. The investigation of 1-phenyl-5-p-tolyl-1H-1,2,3-triazole, a structural isomer of a potential derivative, also revealed potent inhibitory activities against pathogenic fungi affecting bananas.

Anticancer and Antiproliferative Potentials in Cell Lines

The 1,2,4-triazine nucleus is a key component in a variety of compounds being investigated for their anticancer properties. These derivatives are known to interfere with various signaling pathways that are crucial for cancer cell survival and proliferation. nih.gov

Derivatives of the 1,2,4-triazine scaffold have been evaluated for their cytotoxic effects against several human cancer cell lines. While specific IC₅₀ values for this compound are not prominently available, related structures have shown significant activity. For example, novel pyrrolo[2,3-d]pyrimidine derivatives, which can be considered related structures, were tested against a panel of cancer cells. One compound, 10a , was found to be a highly potent derivative against the prostate cancer cell line (PC3). Another compound, 10b , showed strong cytotoxic activity against the breast cancer cell line (MCF-7), while compound 9e was most effective against the lung cancer cell line (A549). Furthermore, a pyrazolo[1,5-a] nih.govtriazin-7(6H)-one derivative demonstrated antiproliferative activity against both human lung cancer (A549) and breast cancer (MDA-MB-231) cell lines.

Table 1: Cytotoxicity of Related Pyrrolo[2,3-d]pyrimidine Derivatives

This table presents cytotoxicity data for related pyrrolo[2,3-d]pyrimidine derivatives, illustrating the anticancer potential of similar heterocyclic structures.

A key mechanism contributing to the biological activity of 1,2,4-triazine derivatives is the inhibition of cyclooxygenase (COX) enzymes. COX-1 is a constitutive enzyme involved in physiological functions, while COX-2 is an inducible enzyme associated with inflammation and cancer. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory and anticancer agents, as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Studies on novel 1,2,4-triazine-quinoline hybrids have demonstrated their potential as potent and selective COX-2 inhibitors. Several of these hybrid compounds exhibited significant inhibitory activity against COX-2, with some showing greater selectivity than the reference drug, celecoxib.

Table 2: In Vitro COX-1/COX-2 Inhibition by 1,2,4-Triazine-Quinoline Hybrids

This table shows the COX inhibition data for representative 1,2,4-triazine-quinoline hybrids, highlighting the potential of the 1,2,4-triazine scaffold for selective COX-2 inhibition.

Antithrombotic and Antiplatelet Properties

The antithrombotic and antiplatelet potential of 1,2,4-triazine derivatives is intrinsically linked to their activity as COX inhibitors. The COX-1 enzyme plays a crucial role in the production of thromboxane (B8750289) A2, a prostaglandin (B15479496) that promotes platelet aggregation. By inhibiting COX-1, a compound can reduce platelet aggregation, thereby exerting an antiplatelet, or antithrombotic, effect. Conversely, highly selective COX-2 inhibitors may not share this property and could potentially increase the risk of thrombotic events by leaving COX-1 activity unopposed.

Therefore, the 1,2,4-triazine derivatives that demonstrate inhibitory activity against COX-1, such as the hybrids shown in Table 2, would be expected to possess a degree of antiplatelet activity. The extent of this activity would correlate with the potency of COX-1 inhibition. This mechanistic link suggests that the 1,2,4-triazine scaffold can be modulated to produce compounds with potential applications in the management of thrombotic diseases.

In Vitro Assays for Platelet Aggregation Inhibition

The inhibition of platelet aggregation is a crucial therapeutic strategy in the prevention and treatment of thromboembolic diseases. While direct studies on this compound are limited, research on structurally related 1,2,4-triazine derivatives suggests potential antiplatelet effects.

A study on a series of 3-substituted 5,6-bis(4-methoxyphenyl)-1,2,4-triazines demonstrated their ability to inhibit cyclooxygenase (CO), a key enzyme in platelet aggregation pathways. nih.gov One of the most potent compounds in this series, 1-[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]carbonyl-4-methylpiperazine, exhibited a strong in vitro inhibitory effect on CO with an IC50 value of 2.8 x 10⁻⁷ M. nih.gov This compound also showed significant ex vivo activity, completely preventing platelet aggregation induced by arachidonic acid and collagen. nih.gov The structural similarity, specifically the presence of the 1,2,4-triazine core and aryl substituents, suggests that this compound might also possess antiplatelet properties, warranting further investigation.

Another study on 4,5-bis-(4-methoxyphenyl)-1,2,3-thiadiazole, a related heterocyclic compound, also revealed inhibitory activity against collagen-induced platelet aggregation in vitro, highlighting the potential of aromatic heterocyclic systems in this therapeutic area. nih.gov

Table 1: In Vitro Platelet Aggregation Inhibition by a 1,2,4-Triazine Derivative
CompoundAssayTargetIC50Source
1-[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]carbonyl-4-methylpiperazineIn VitroCyclooxygenase (CO)2.8 x 10⁻⁷ M nih.gov

Ex Vivo Evaluations of Hemostasis Modulation

Ex vivo studies provide a bridge between in vitro assays and in vivo efficacy, offering insights into a compound's effects in a more complex biological environment. Research on 1,2,4-triazine derivatives has shown their potential to modulate hemostasis.

In an ex vivo study, the aforementioned 1-[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]carbonyl-4-methylpiperazine demonstrated potent antithrombotic activity. nih.gov Following oral administration in rats, it completely inhibited platelet aggregation induced by both arachidonic acid and collagen. nih.gov These findings suggest that derivatives of the 1,2,4-triazine scaffold can effectively modulate hemostatic processes. Further ex vivo thrombin generation assays on plasma from patients with rare bleeding disorders, when treated with a tissue factor pathway inhibitor (TFPI) targeting monoclonal antibody, showed a restoration of the hemostatic balance, indicating the complexity and various target points in hemostasis modulation. nih.gov

Neuroprotective Activities in Cellular Models

Neurodegenerative diseases are often associated with oxidative stress and neuronal cell death. Various 1,2,4-triazine derivatives have been investigated for their neuroprotective potential in cellular models.

Mitigation of Oxidative Stress-Induced Neurotoxicity (e.g., H₂O₂, Aβ)

Hydrogen peroxide (H₂O₂) and amyloid-beta (Aβ) are commonly used to induce oxidative stress and neurotoxicity in cellular models of neurodegenerative diseases. Studies on 5,6-diaryl-1,2,4-triazine derivatives have shown their capacity to protect neuronal cells from such insults. researchgate.net For instance, certain synthesized 1,2,4-triazine derivatives significantly reduced cell death in PC12 cells treated with H₂O₂. researchgate.net The protective effect is often attributed to the antioxidant properties of the triazine core and its substituents.

In one study, pretreatment of hippocampal slices with the catalase inhibitor 3-amino-1,2,4-triazole blocked the neuroprotective effect of H₂O₂, suggesting a mechanism involving catalase modulation. nih.gov Another study on a different triazine derivative demonstrated a reduction in intracellular reactive oxygen species (ROS) and apoptosis in neuroblastoma cells exposed to H₂O₂. researchgate.net Research on other heterocyclic compounds, such as phospholipase A₂ from snake venom, has also shown protection against H₂O₂-induced damage in differentiated SH-SY5Y cells. frontiersin.org

Table 2: Neuroprotective Effects of 1,2,4-Triazine Derivatives against Oxidative Stress
Compound/AgentCell LineStressorObserved EffectSource
5,6-diaryl-1,2,4-triazine derivativesPC12H₂O₂Reduced cell death researchgate.net
3-amino-1,2,4-triazoleHippocampal slicesOxygen/glucose deprivationBlocked H₂O₂ neuroprotection nih.gov
Triazine derivativeNeuroblastoma cellsH₂O₂Reduced ROS and apoptosis researchgate.net
5-(4-pyridinyl)-4H-1,2,4-triazole derivatives-α-synuclein aggregationSlight reduction in fibrillization nih.gov

Enzyme Inhibition Related to Neurotransmission (e.g., Acetylcholinesterase)

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Several 1,2,4-triazine derivatives have been evaluated as AChE inhibitors.

Table 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition by Triazole and Other Heterocyclic Derivatives
Compound Class/NameEnzymeIC50 (µM)Source
Carbamate derivative 1BChE0.12 ± 0.09 researchgate.net
Carbamate derivative 7BChE0.38 ± 0.01 researchgate.net
Isatin-linked dihydrothiazole-2-thiol 1bAChE18.2 researchgate.net
Isatin-linked dihydrothiazole-2-thiol 1cAChE27.5 researchgate.net
Khellactone (B107364) coumarin (B35378) (PJ13)AChE9.28 nih.gov
Khellactone coumarin (PJ5)BChE7.22 nih.gov
BaicaleinAChE6.42 ± 0.07 mdpi.com

Antioxidant Capacity

The antioxidant potential of a compound is its ability to neutralize harmful free radicals, thereby mitigating oxidative stress. The 1,2,4-triazine scaffold is known to contribute to the antioxidant properties of its derivatives.

Radical Scavenging Assays

Common in vitro methods to assess antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable radicals.

While specific data for this compound is limited, studies on various plant extracts and pure compounds demonstrate the principles of these assays. For instance, the IC50 values for DPPH and ABTS radical scavenging for various compounds can range from the low micromolar to the millimolar range, indicating varying degrees of antioxidant potency. researchgate.netresearchgate.netnih.gove3s-conferences.orgugm.ac.id The antioxidant activity of triazine derivatives is influenced by the nature and position of substituents on the triazine ring. For example, the presence of electron-donating groups can enhance the radical scavenging capacity. The tolyl group in the target compound, being an electron-donating group, may contribute favorably to its antioxidant potential.

Table 4: Radical Scavenging Activity (IC50 values) of Various Compounds from DPPH and ABTS Assays
Compound/ExtractAssayIC50 (µg/mL)Source
Gallic acid hydrateABTS1.03 ± 0.25 nih.gov
(+)-Catechin hydrateABTS3.12 ± 0.51 nih.gov
Caffeic acidABTS1.59 ± 0.06 nih.gov
Rutin hydrateABTS4.68 ± 1.24 nih.gov
QuercetinABTS1.89 ± 0.33 nih.gov
KaempferolABTS3.70 ± 0.15 nih.gov
M. hypoleuca ethyl acetate (B1210297) fractionDPPH14.31 ± 0.03 e3s-conferences.org
M. hypoleuca ethyl acetate fractionABTS2.10 e3s-conferences.org
PiperineABTS4.35 ± 0.004 mg/mL ugm.ac.id

Antiviral Activities

The 1,2,4-triazine scaffold has served as a basis for the development of compounds with significant antiviral activities, particularly against influenza viruses.

In Vitro Efficacy Against Viral Strains (e.g., Influenza A/H1N1)

Derivatives of the 1,2,4-triazine family have shown promising results in combating influenza A virus strains, including H1N1. For example, Triazavirine {2-methylthio-6-nitro-1,2,4-triazolo[5,1-c]-1,2,4-triazine-7(4Í)-one} (TZV), a related azolo-1,2,4-triazine compound, has been shown to suppress the replication of influenza A and B viruses in cell cultures. nih.gov Other studies have also identified various triazole-containing derivatives that exhibit inhibitory activity against influenza viruses such as A/H1N1 and A/H3N2. mdpi.com For instance, a monoterpenoid derivative showed significant activity against the influenza A/California/07/09 (H1N1) virus. researchgate.net The emergence of drug-resistant influenza strains underscores the need for new therapeutic agents, and combination therapies are being explored to enhance efficacy. frontiersin.org

Target Identification and Inhibition Mechanisms (e.g., Neuraminidase)

A key target for anti-influenza drugs is the viral enzyme neuraminidase, which is crucial for the release of new virus particles from infected host cells. nih.govyoutube.comresearchgate.net Inhibitors of neuraminidase, such as oseltamivir (B103847) and zanamivir, function by blocking the enzyme's active site, thereby preventing viral propagation. nih.govnih.govresearchgate.net Some 1,2,4-triazine derivatives have been investigated as potential neuraminidase inhibitors. mdpi.com For example, a compound, 3-(p-tolyl)allyl-Neu5Ac2en, demonstrated specificity for inhibiting group 1 neuraminidases (which includes N1 from H1N1) over group 2 neuraminidases. nih.gov This selective inhibition is attributed to the inhibitor binding to an additional cavity (the 150-cavity) present in group 1 neuraminidases. nih.gov Molecular docking studies have been employed to understand the binding interactions between triazole derivatives and neuraminidase, supporting the experimental findings of their inhibitory effects. mdpi.com

Other Reported In Vitro Pharmacological Potentials

c-Met Kinase Inhibition

The receptor tyrosine kinase c-Met is a significant target in cancer therapy due to its role in tumor growth and metastasis. nih.govnih.gov Several studies have focused on designing and synthesizing 1,2,4-triazine derivatives as potential c-Met kinase inhibitors. nih.govsemanticscholar.org Researchers have developed novel series of 1,2,4-triazines that have shown moderate to excellent antitumor activity against c-Met addicted cancer cell lines. nih.gov For instance, one compound demonstrated potent inhibitory activity against c-Met kinase, more so than some reference inhibitors. nih.gov Docking studies have helped to elucidate the binding modes of these triazine derivatives within the c-Met kinase domain, revealing key interactions that contribute to their inhibitory activity. nih.govsemanticscholar.org The triazolopyrazine scaffold has also been identified as a stable and effective replacement for more labile structures in the development of selective c-Met inhibitors. medchemexpress.com

Antihypertensive Properties

A series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines, which are derivatives of the 1,2,4-triazole structure, have been synthesized and evaluated for their antihypertensive activity. nih.gov In studies using spontaneously hypertensive rats, one compound from this series, 5-[4-[(3-chlorophenyl)methyl]-1-piperazinyl]-1H-1,2,4-triazol-3-amine, demonstrated antihypertensive effects, which were suggested to be due to ganglionic blocking activity. nih.gov

Concluding Remarks and Future Research Perspectives

Current Achievements in the Research of 5-(p-Tolyl)-1,2,4-triazin-3(2H)-one

Research to date has successfully established this compound as a key building block in synthetic chemistry. The 1,2,4-triazine (B1199460) core is recognized as a "privileged structure" due to its presence in numerous biologically active compounds. nih.gov The primary achievement has been its utilization in the synthesis of novel derivatives with a wide spectrum of pharmacological activities. ijpsr.info

Derivatives originating from 1,2,4-triazinone cores have demonstrated significant potential as:

Anticancer Agents: Numerous studies have reported the synthesis of 1,2,4-triazinone derivatives with potent cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7), lung adenocarcinoma (A549), and human colon carcinoma (HCT-116). nih.govnih.govimrpress.comeurekaselect.com Some of these compounds have been shown to induce apoptosis and arrest the cell cycle at the G2/M phase. nih.govnih.gov

Antimicrobial and Antiviral Agents: The triazine nucleus is integral to compounds showing activity against various microbes and viruses, including HIV. nih.govnih.govresearchgate.net Fused 1,2,4-triazine derivatives, in particular, have shown promise in this area. nih.gov

Enzyme Inhibitors: Certain derivatives have been identified as potent inhibitors of enzymes like topoisomerase II and β-tubulin, which are crucial targets in cancer therapy. nih.gov

Adenosine (B11128) A2A Receptor Antagonists: Structure-based drug design has led to the discovery of 1,2,4-triazine derivatives as antagonists for the adenosine A2A receptor, with potential applications in treating Parkinson's disease. nih.gov

While much of the research focuses on the broader class of 1,2,4-triazinones, the specific p-tolyl substituent of the title compound provides a unique lipophilic character and electronic properties that influence the biological activity and synthetic reactivity of its derivatives.

Challenges and Opportunities in Derivatization and Application

The primary challenge in working with this compound lies in achieving regioselectivity during derivatization. The triazinone ring possesses multiple reactive sites, including the N2 and N4 positions and the C3-oxo group, which can be converted to a thione or other functionalities. Controlling reactions to functionalize a specific position without affecting others requires carefully designed synthetic strategies.

However, these challenges present significant opportunities:

Combinatorial Chemistry: The multiple reactive sites on the triazinone core make it an ideal scaffold for combinatorial chemistry. The development of efficient, regioselective synthetic pathways would allow for the creation of large libraries of novel compounds. These libraries can then be subjected to high-throughput screening to identify lead compounds for various therapeutic targets.

Structure-Activity Relationship (SAR) Studies: The p-tolyl group offers a site for modification (e.g., on the methyl group or the aromatic ring) to fine-tune biological activity. Systematic derivatization at this position, as well as on the triazine ring itself, can lead to comprehensive SAR studies. nih.gov This will provide crucial insights into how specific structural features influence efficacy and selectivity, guiding the rational design of more potent and less toxic drug candidates. nih.gov

Materials Science: The electron-deficient nature of the triazine ring makes these compounds potential candidates for applications in materials science, such as in the synthesis of thermally stable polymers or as components in organic electronic devices. rsc.org

Emerging Trends in 1,2,4-Triazinone Research

The field of 1,2,4-triazinone research is continuously evolving, with several emerging trends shaping its future direction:

Hybrid Molecule Synthesis: A prominent trend is the creation of hybrid molecules that conjugate the 1,2,4-triazinone scaffold with other known pharmacophores, such as thiazole, benzothiazole, or 1,2,3-triazole rings. nih.govnih.gov This approach aims to develop multifunctional molecules with synergistic or enhanced biological activities. nih.gov

Green Synthesis: The application of environmentally friendly synthetic methods, such as microwave-assisted synthesis, is becoming more common. ijpsr.info These techniques offer advantages like reduced reaction times, higher yields, and lower energy consumption compared to classical methods.

Covalent Organic Polymers (COPs): Triazine-based monomers are being increasingly used to construct covalent organic polymers. rsc.org These materials possess porous structures and high stability, making them suitable for applications in catalysis, adsorption, and sensing. rsc.org

Target-Specific Drug Design: Moving beyond broad-spectrum screening, research is now focusing on designing triazinone derivatives that target specific biological pathways or proteins implicated in disease. This includes developing selective kinase inhibitors, anti-inflammatory agents, and specific receptor antagonists. nih.govnih.govzsmu.edu.ua

Proposed Avenues for Advanced Computational and Experimental Investigations

To unlock the full potential of this compound and its derivatives, future research should integrate advanced computational and experimental techniques.

Proposed Computational Investigations:

Molecular Docking and Virtual Screening: In silico docking studies should be employed to screen libraries of virtual derivatives of this compound against a wide range of validated biological targets (e.g., kinases, proteases, GPCRs). This can prioritize the synthesis of compounds with the highest predicted binding affinities. nih.gov

Quantum Mechanics (QM) Calculations: Density Functional Theory (DFT) calculations can be used to analyze the electronic structure, reactivity indices, and spectral properties of the molecule. This will provide a deeper understanding of its chemical behavior and guide synthetic efforts.

Pharmacophore Modeling and QSAR: Quantitative Structure-Activity Relationship (QSAR) models can be developed based on existing experimental data to predict the biological activity of novel, unsynthesized derivatives, thereby streamlining the drug discovery process. nih.gov

Proposed Experimental Investigations:

High-Throughput Screening (HTS): Synthesized libraries of derivatives should be evaluated using HTS assays against diverse panels of cancer cell lines and microbial strains to identify novel hits for further optimization. nih.gov

Mechanism of Action Studies: For the most potent compounds identified, detailed mechanistic studies are crucial. This includes investigating their effects on cell cycle progression, apoptosis induction, specific enzyme inhibition, and gene expression profiles to elucidate their precise mechanism of action. nih.govnih.gov

Advanced Synthetic Methodologies: Exploration of novel synthetic routes using flow chemistry or photoredox catalysis could lead to more efficient, scalable, and environmentally benign methods for producing this compound and its derivatives.

By embracing these advanced methodologies, the scientific community can continue to build upon the current achievements and overcome existing challenges, paving the way for the development of novel therapeutics and functional materials derived from this versatile heterocyclic scaffold.

Q & A

Q. What are the standard synthetic routes for 5-(p-Tolyl)-1,2,4-triazin-3(2H)-one?

Methodological Answer: The synthesis typically involves arylation of 1,2,4-triazin-3(2H)-one scaffolds. A validated approach uses AlCl₃-catalyzed Friedel-Crafts arylation with p-tolyl derivatives (e.g., toluene or substituted toluenes) under anhydrous conditions. For example, in Table 1 of , aryl derivatives are synthesized via AlCl₃-mediated coupling, achieving yields of 70–85% depending on the substituent. Alternative routes include refluxing with thiosemicarbazide in aqueous NaOH ( ) or hydrazine derivatives in ethanol ( ). Key parameters include solvent polarity (e.g., DMF for polar substrates) and stoichiometric control of aryl donors .

Q. How does the solubility profile of this compound influence experimental design?

Methodological Answer: Solubility varies significantly with solvent and temperature ():

SolventSolubility (25°C)Solubility (37°C)
EthanolHighModerate
MethanolHighModerate
WaterModerateLow
Diethyl etherLowInsoluble

Experimental Implications:

  • Crystallization: Use ethanol/methanol for recrystallization at 25°C.
  • Reaction Solvents: Prefer polar solvents (e.g., ethanol) for homogeneous reactions.
  • Temperature Sensitivity: Avoid aqueous systems above 25°C to prevent precipitation .

Q. What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., p-tolyl methyl protons at δ ~2.3 ppm) and triazinone ring protons (δ 8.0–9.0 ppm) ().
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight verification (e.g., C₁₀H₉N₃O, [M+H]⁺ = 188.082) ().
  • X-ray Diffraction: For crystal structure validation, particularly to resolve tautomeric forms of the triazinone ring ().

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound?

Methodological Answer:

  • Fluorination: Introduce electron-withdrawing groups (e.g., trifluoroacetyl via TFAA in THF) to improve metabolic stability and binding affinity ().
  • Heterocyclic Fusion: Fuse pyrimidine or pyrazole rings (e.g., pyrimido[1,2-b][1,2,4]triazines) to mimic nucleic acid bases, enhancing anticancer/antiviral activity ().
  • Pharmacophore Optimization: Replace p-tolyl with fluorophenyl or phosphorylanilido groups to modulate π-π stacking and hydrogen bonding ().

Example Protocol (Fluoro-Acylation):

React 3-amino-triazinone with TFAA in THF at 40°C.

Monitor by TLC until completion (~6 hr).

Isolate via column chromatography (hexane:EtOAc = 3:1) to yield trifluoroacetamide derivatives (70–85% yield) .

Q. What strategies address low yields in triazinone derivative synthesis?

Methodological Answer:

  • Catalyst Optimization: Increase AlCl₃ loading (1.5–2.0 eq) for challenging aryl donors ().
  • Solvent Polarity: Use DMF for sterically hindered substrates to improve solubility ().
  • Temperature Control: Reflux in ethanol (78°C) for aminolysis reactions to avoid side products ().
  • Workup Adjustments: For thioxo derivatives, precipitate with ice-water to prevent hydrolysis ().

Case Study ():
Aminolysis of 3-thioxo-triazinone with NH₃/EtOH under reflux achieved 85% yield, whereas room-temperature reactions stagnated at 40% .

Q. How to analyze contradictory data in solubility or reactivity studies?

Methodological Answer:

  • Systematic Variation: Test solubility in mixed solvents (e.g., ethanol-water gradients) to identify co-solvency effects ().
  • Kinetic Studies: Monitor reaction progress via in situ FTIR or HPLC to detect intermediates (e.g., hydrazone formation in ).
  • Control Experiments: Replicate conditions from literature (e.g., AlCl₃-free reactions in ) to isolate catalyst-dependent pathways.

Example Contradiction Resolution:
Discrepancies in triazinone reactivity with C-nucleophiles () were resolved by confirming solvent-dependent regioselectivity (dioxane vs. DMF in ) .

Q. What advanced analytical techniques quantify residues in biological matrices?

Methodological Answer:

  • LC-MS/MS: Use C18 columns with 0.1% formic acid in water/acetonitrile gradients for trace detection (LOD < 0.01 ppm) ().
  • Extraction Optimization: Compare Hydromatrix® (solid-phase) vs. liquid-liquid extraction (LLE) for recovery rates.
    • Hydromatrix: 92% recovery in plant tissues (e.g., Aster scaber).
    • LLE: 78% recovery due to matrix interference ().
  • Method Validation: Spike-and-recovery assays with isotopically labeled analogs to validate accuracy (±5% RSD) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.